molecular formula C13H17Cl2N3 B2759311 4-(1-methyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydroisoquinoline dihydrochloride CAS No. 2309707-08-0

4-(1-methyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydroisoquinoline dihydrochloride

Cat. No.: B2759311
CAS No.: 2309707-08-0
M. Wt: 286.2
InChI Key: MQAQQRUUMFZAIO-UHFFFAOYSA-N
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Description

The compound “(1-Methyl-1H-pyrazol-4-yl)methanamine dihydrochloride” is a solid substance with a molecular weight of 184.07 . The IUPAC name for this compound is “(1-methyl-1H-pyrazol-4-yl)methanamine dihydrochloride” and its Inchi Code is 1S/C5H9N3.2ClH/c1-8-4-5 (2-6)3-7-8;;/h3-4H,2,6H2,1H3;2*1H .


Molecular Structure Analysis

The molecular structure of “(1-Methyl-1H-pyrazol-4-yl)methanamine dihydrochloride” is represented by the Inchi Code 1S/C5H9N3.2ClH/c1-8-4-5 (2-6)3-7-8;;/h3-4H,2,6H2,1H3;2*1H .


Physical and Chemical Properties Analysis

“(1-Methyl-1H-pyrazol-4-yl)methanamine dihydrochloride” is a solid substance with a molecular weight of 184.07 .

Scientific Research Applications

Synthesis and Derivative Formation

The compound 4-(1-Methyl-1H-Pyrazol-4-yl)-5,6,7,8-tetrahydroisoquinoline dihydrochloride has been studied primarily for its role in the synthesis of various derivatives with potential applications in scientific research. The synthetic routes often involve reactions with other compounds to form novel derivatives, indicating the versatility of this compound as a precursor in organic synthesis.

One research avenue explores the synthesis of pyrazolo and isoquinoline derivatives. These derivatives are synthesized through reactions that may involve reductions, cyclizations, and substitutions, leading to a variety of heterocyclic compounds with potential pharmaceutical applications. For example, the synthesis of 4-aminopyrimidines from 1,2,4-oxadiazoles, utilizing tetrahydroisoquinoline as a precursor, demonstrates a method for generating compounds that could have applications in drug discovery and development (Korbonits et al., 1987).

Antimicrobial and Anticancer Activity

Derivatives of this compound have been evaluated for their antimicrobial and anticancer activities. The synthesis of novel compounds and their evaluation against various bacterial and fungal strains highlight the potential of these derivatives in developing new antimicrobial agents. Some compounds have shown promising results in inhibiting the growth of pathogens, indicating their relevance in addressing antibiotic resistance issues. Additionally, the assessment of anticancer activities of these derivatives against different cancer cell lines could pave the way for new therapeutic agents in oncology (Thumar & Patel, 2011).

Chemical Characterization and Properties

The chemical characterization of these derivatives, including their spectroscopic analysis, provides valuable information on their structural and electronic properties. This fundamental knowledge is crucial for understanding the reactivity and potential applications of these compounds in various fields of scientific research. The evaluation of their properties, such as antioxidant efficiency in lubricating greases, showcases the diverse applications beyond pharmacology, indicating their utility in materials science and industrial applications (Hussein, Ismail, & El-Adly, 2016).

Safety and Hazards

The compound “(1-Methyl-1H-pyrazol-4-yl)methanamine dihydrochloride” has been classified with the signal word “Danger” and has hazard statements H302, H314, H315, H319, H335 . The precautionary statements for this compound are P261, P280, P305, P310, P338, P351 .

Properties

IUPAC Name

4-(1-methylpyrazol-4-yl)-5,6,7,8-tetrahydroisoquinoline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3.2ClH/c1-16-9-11(7-15-16)13-8-14-6-10-4-2-3-5-12(10)13;;/h6-9H,2-5H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQAQQRUUMFZAIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C3CCCCC3=CN=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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